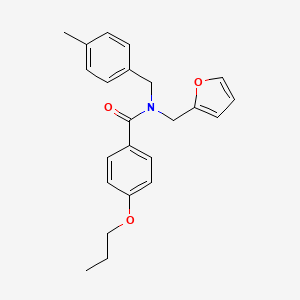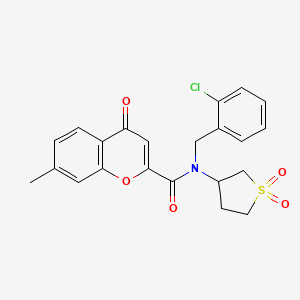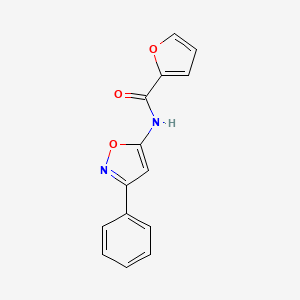![molecular formula C20H23ClN2O B11405984 1H-1,3-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)-](/img/structure/B11405984.png)
1H-1,3-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE is an organic compound with a complex structure that includes a benzodiazole ring, a chlorophenoxyethyl group, and a dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with ethylene oxide to form 4-chlorophenoxyethanol. This intermediate is then reacted with 2,2-dimethylpropylamine to form the corresponding amine. Finally, the amine is cyclized with o-phenylenediamine under acidic conditions to form the benzodiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzodiazole ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products:
Oxidation: Oxides of the benzodiazole ring.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation[4][4].
Comparison with Similar Compounds
2-(4-CHLOROPHENOXY)-2-(1-CYCLOPROPYLETHYL)OXIRANE: Similar structure but with an oxirane ring instead of a benzodiazole ring.
4-(4-CHLOROPHENOXY)-2-CHLOROACETOPHENONE: Contains a chlorophenoxy group but differs in the core structure.
Uniqueness: 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole ring with a chlorophenoxyethyl and dimethylpropyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C20H23ClN2O |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)benzimidazole |
InChI |
InChI=1S/C20H23ClN2O/c1-20(2,3)14-19-22-17-6-4-5-7-18(17)23(19)12-13-24-16-10-8-15(21)9-11-16/h4-11H,12-14H2,1-3H3 |
InChI Key |
GIFGGDCCYMJQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11405924.png)

![Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate](/img/structure/B11405930.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11405940.png)
![2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether](/img/structure/B11405942.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11405951.png)
![N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11405956.png)
![Diethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11405959.png)
![2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11405969.png)
![Methyl {7-hydroxy-2-[(3-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11405976.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405977.png)
![2-[(3,4-Dimethoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11405983.png)

